methyl 4-((4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidin-1-yl)sulfonyl)benzoate
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Overview
Description
Scientific Research Applications
Structural and Spectral Analysis
A significant aspect of scientific research on compounds like methyl 4-((4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidin-1-yl)sulfonyl)benzoate focuses on their structural and spectral properties. Studies have leveraged density functional theory (DFT) and Hartree-Fock (HF) levels of theory to investigate the structural, infrared, and visible spectra of triazenes with sulfonamide moiety, including compounds closely related to the chemical . These investigations provide a foundation for understanding the electronic structure and reactivity of such molecules (Dabbagh et al., 2008).
Antimicrobial Applications
Another crucial area of research involves exploring the antimicrobial activities of triazole, piperidine, and sulfonamide moieties. Compounds containing these functional groups have been synthesized and shown to exhibit significant antimicrobial activity against various microbial strains, highlighting their potential as templates for developing new antimicrobial agents (Dalloul et al., 2017).
Crystallographic Studies
Crystallographic studies offer insights into the molecular and crystal structure of related compounds. Single crystal X-ray diffraction analysis has been used to determine the crystal structures of related triazenes, revealing details about their conformation and spatial arrangement. Such studies are vital for the design and synthesis of compounds with optimized properties for various applications (Little et al., 2008).
Enzyme Inhibition Studies
The inhibition of human carbonic anhydrase isozymes by sulfonamides incorporating various moieties, including triazole and piperidine, has been extensively researched. These studies are significant for understanding the mechanism of action and potential therapeutic applications of these compounds in treating conditions associated with aberrant enzyme activity (Alafeefy et al., 2015).
Synthesis and Structural Characterization
Research also focuses on the synthesis and structural characterization of new compounds with potential biological activity. This includes studying the synthesis routes, molecular structure, and spectral data (IR, NMR) of compounds containing the triazole, piperidine, and sulfonamide groups. These investigations contribute to the development of novel compounds with potential applications in medicine and materials science (Vinaya et al., 2009).
Mechanism of Action
Target of Action
Compounds with a similar structure, such as 1,2,4-triazole derivatives, have been known to exhibit cytotoxic activities against various tumor cell lines .
Result of Action
Related compounds have been shown to have cytotoxic activities against various tumor cell lines , suggesting potential anticancer effects.
Properties
IUPAC Name |
methyl 4-[4-[(4-methyl-1,2,4-triazol-3-yl)sulfonyl]piperidin-1-yl]sulfonylbenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O6S2/c1-19-11-17-18-16(19)27(22,23)13-7-9-20(10-8-13)28(24,25)14-5-3-12(4-6-14)15(21)26-2/h3-6,11,13H,7-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORHVLPRFPYZAAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1S(=O)(=O)C2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.